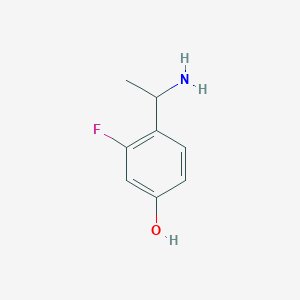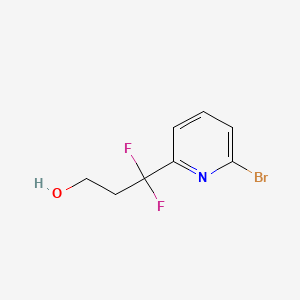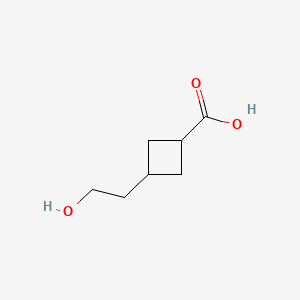
3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid is an organic compound characterized by a cyclobutane ring substituted with a hydroxyethyl group and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid typically involves the following steps:
Cyclobutane Derivation: The cyclobutane ring can be synthesized through various methods, including the cyclization of linear precursors.
Hydroxyethyl Group Addition: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the hydroxyethyl moiety.
Carboxylic Acid Functionalization: The carboxylic acid group can be introduced through oxidation reactions of the corresponding alcohol or aldehyde.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions, with suitable solvents and temperatures.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Alcohols, aldehydes, and corresponding esters.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through binding to active sites or allosteric sites, influencing enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
相似化合物的比较
3-(2-Hydroxyethyl)cyclobutane-1-carboxylicacid can be compared with other similar compounds, such as:
3-(2-Hydroxyethyl)cyclohexane-1-carboxylicacid: Similar structure but with a cyclohexane ring instead of cyclobutane.
3-(2-Hydroxyethyl)cyclopentane-1-carboxylicacid: Similar structure but with a cyclopentane ring instead of cyclobutane.
3-(2-Hydroxyethyl)butanoic acid: Similar functional groups but with a linear chain instead of a cyclic structure.
Uniqueness: The uniqueness of this compound lies in its cyclic structure, which can impart different chemical and physical properties compared to its linear or larger ring counterparts
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-2-1-5-3-6(4-5)7(9)10/h5-6,8H,1-4H2,(H,9,10) |
InChI 键 |
NHSCZYYXLPDSET-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1C(=O)O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


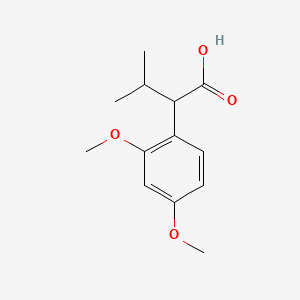
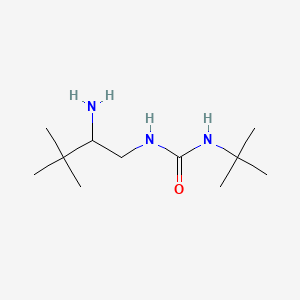
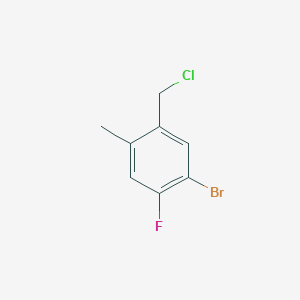
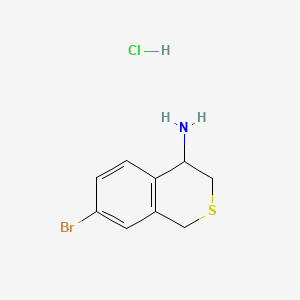
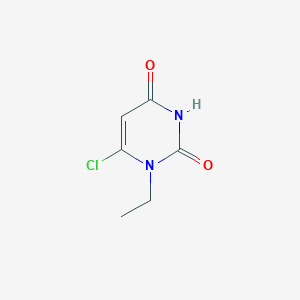
![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)

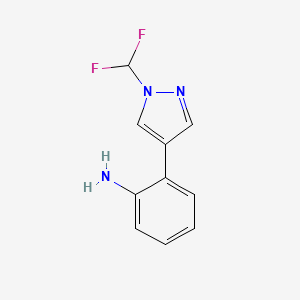
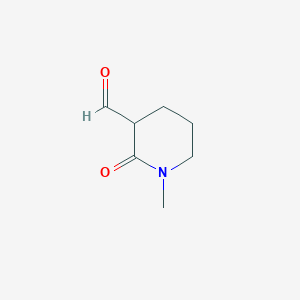
![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)
